Technical Whitepaper: 1-Phenyl-3-azabicyclo[3.1.0]hexane (CAS 67644-21-7)
Technical Whitepaper: 1-Phenyl-3-azabicyclo[3.1.0]hexane (CAS 67644-21-7)
[1][2]
Executive Summary
1-Phenyl-3-azabicyclo[3.1.0]hexane (CAS 67644-21-7) represents a foundational scaffold in the design of conformationally restricted monoamine transporter (MAT) inhibitors. As the unsubstituted parent compound of the analgesic and antidepressant candidate bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane), this molecule serves as a critical reference point in Structure-Activity Relationship (SAR) studies targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Unlike flexible phenethylamines, the 3-azabicyclo[3.1.0]hexane core locks the nitrogen and phenyl ring into a rigid spatial orientation, reducing entropic penalties upon receptor binding. While less potent than its p-tolyl analog (bicifadine), CAS 67644-21-7 exhibits a balanced triple reuptake inhibitor (SNDRI) profile and serves as a versatile intermediate for synthesizing sigma receptor ligands, opioid modulators, and dopamine
Chemical Architecture & Physicochemical Profile
Structural Analysis
The core of CAS 67644-21-7 consists of a pyrrolidine ring fused to a cyclopropane ring. This fusion creates a rigid bicyclic system that mimics the gauche conformation of neurotransmitters like dopamine and serotonin.
-
Rigidity: The cyclopropane ring prevents free rotation of the phenyl group relative to the amine, fixing the distance and angle between the aromatic centroid and the basic nitrogen—a key pharmacophore feature for MAT recognition.
-
Stereochemistry: The compound possesses two chiral centers at the bridgehead carbons (C1 and C5). Synthetic routes typically yield the racemate (
), though biological activity often resides predominantly in the (1R,5S) enantiomer for this class of transporters.
Physicochemical Properties
| Property | Value | Notes |
| CAS Number | 67644-21-7 | Unsubstituted phenyl parent |
| Molecular Formula | ||
| Molecular Weight | 159.23 g/mol | |
| Physical State | Colorless to pale yellow liquid | At STP |
| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity, BBB penetrant |
| pKa (Predicted) | ~9.5 | Predominantly protonated at physiological pH |
| Solubility | Soluble in organic solvents (DCM, DMSO); HCl salt soluble in water |
Synthetic Methodologies
The synthesis of 3-azabicyclo[3.1.0]hexanes is non-trivial due to the strain of the fused cyclopropane ring. Two primary strategies are employed: the Simmons-Smith cyclopropanation of 3-pyrrolines and the carbenoid insertion into dihydropyrroles.
Route A: Simmons-Smith Cyclopropanation (Primary Route)
This method constructs the cyclopropane ring onto a pre-existing pyrroline ring. It is favored for its directness and ability to access the 1-aryl core.
-
Precursor Formation: Reaction of phenacyl bromide with benzylamine followed by cyclization yields N-benzyl-3-phenyl-3-pyrroline.
-
Cyclopropanation: Treatment with diiodomethane (
) and Zinc-Copper couple (Zn-Cu) effects the cyclopropanation across the double bond. -
Deprotection: Catalytic hydrogenolysis (
, Pd/C) removes the N-benzyl group to yield the secondary amine (CAS 67644-21-7).
Route B: Carbenoid Insertion (Diazoacetate Method)
Alternatively, rhodium-catalyzed decomposition of ethyl diazoacetate in the presence of N-Boc-3-pyrroline yields the carboxylated bicyclic core, which can be further derivatized. This route is often used when C6-substitution is required.
Visualization of Synthetic Logic
Caption: Figure 1. The Simmons-Smith route provides direct access to the 1-aryl-3-azabicyclo[3.1.0]hexane core via cyclopropanation of the pyrroline olefin.
Pharmacological Mechanism & Profile
Mechanism of Action: Triple Reuptake Inhibition
CAS 67644-21-7 functions as a SNDRI (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor). It blocks the transporter proteins responsible for clearing neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration.
-
Norepinephrine (NET): High affinity. Inhibition leads to analgesic effects via descending inhibitory pain pathways.
-
Serotonin (SERT): Moderate affinity.[1] Contributes to antidepressant and analgesic efficacy.
-
Dopamine (DAT): Moderate affinity. Unlike pure SSRIs, the dopaminergic component adds potential for treating anhedonia but also introduces abuse liability risks (though lower than amphetamines due to slower onset).
Comparative SAR: The "Methyl Effect"
The critical difference between CAS 67644-21-7 and Bicifadine lies in the para-methyl group on the phenyl ring.
-
Bicifadine (p-Tolyl): The methyl group fills a hydrophobic pocket in the transporter binding site, significantly enhancing potency (approx. ratio 1:2:17 for NE:5-HT:DA).
-
CAS 67644-21-7 (Phenyl): Lacking this group, the unsubstituted parent is generally less potent but retains the balanced triple inhibition profile. It is often used as a control to determine the specific contribution of aryl substituents.
Selectivity Notes
-
Sigma Receptors: Unlike its N-alkylated derivatives, the secondary amine (CAS 67644-21-7) shows negligible affinity for Sigma-1 (
) or Sigma-2 ( ) receptors ( nM), making it a clean scaffold for transporter-specific studies. -
Opioid Receptors: The core structure does not bind to
-opioid receptors unless specific side chains are added.
Pharmacological Interaction Diagram
Caption: Figure 2. Pharmacological profile showing balanced inhibition of monoamine transporters, leading to dual analgesic and antidepressant outcomes.
Experimental Protocols
Protocol: Synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane (Simmons-Smith Method)
Note: This protocol involves hazardous reagents (Zn-Cu, Diazomethane equivalents). Perform in a fume hood.
Reagents:
-
N-Benzyl-3-phenyl-3-pyrroline (1.0 eq)
-
Diiodomethane (
, 2.0 eq) -
Zinc-Copper couple (Zn-Cu, 2.5 eq)
-
Diethyl ether (anhydrous)
Procedure:
-
Activation: Suspend Zn-Cu couple in anhydrous diethyl ether under nitrogen atmosphere.
-
Carbenoid Formation: Add diiodomethane dropwise while refluxing gently to generate the zinc carbenoid species.
-
Addition: Add a solution of N-Benzyl-3-phenyl-3-pyrroline in ether dropwise to the refluxing mixture.
-
Reaction: Reflux for 12–24 hours. Monitor by TLC for disappearance of the pyrroline starting material.
-
Quench: Cool to
and quench carefully with saturated aqueous . -
Extraction: Extract with ether (3x). Wash combined organics with brine, dry over
, and concentrate. -
Deprotection: Dissolve the intermediate in ethanol. Add 10% Pd/C catalyst and stir under
atmosphere (balloon pressure) for 6 hours to cleave the benzyl group. -
Purification: Filter through celite and purify the final amine via silica gel column chromatography (Eluent: DCM/MeOH/NH3).
Protocol: Monoamine Uptake Inhibition Assay
Objective: Determine
-
Preparation: Prepare synaptosomes from rat brain tissues (Striatum for DAT; Cortex for NET/SERT) or use transfected HEK293 cells expressing human transporters.
-
Incubation: Incubate tissue/cells with radiolabeled neurotransmitters (
, , ) in the presence of varying concentrations of CAS 67644-21-7 ( to M). -
Control: Use Bicifadine as a positive control and vehicle as negative control.
-
Termination: Terminate uptake by rapid filtration through GF/B filters.
-
Quantification: Measure retained radioactivity via liquid scintillation counting.
-
Analysis: Plot % inhibition vs. Log[Concentration] to derive
.
References
-
Epstein, J. W., et al. (1982). "Bicifadine: Non-narcotic analgesic activity of 1-aryl-3-azabicyclo[3.1.0]hexanes."[2] NIDA Research Monograph, 41, 93-98.[2] Link
-
Skerratt, S. E., et al. (2012). "SAR and biological evaluation of 3-azabicyclo[3.1.
opioid ligands." Bioorganic & Medicinal Chemistry Letters, 22(7), 2446-2450. Link -
Pasquini, S., et al. (2008). "1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors." Bioorganic & Medicinal Chemistry, 16(21), 9511-9518. Link
-
Basile, A. S., et al. (2007). "Characterization of the Antinociceptive Actions of Bicifadine in Models of Acute, Persistent, and Chronic Pain." Journal of Pharmacology and Experimental Therapeutics, 321(3), 1208-1225. Link
-
Micheli, F., et al. (2010).[3] "[3-Azabicyclo[3.1.0]hex-1-yl]phenyl-benzenesulfonamides as selective dopamine D3 antagonists." Bioorganic & Medicinal Chemistry Letters, 20(18), 5491-5494.[3][4] Link[3][4]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Bicifadine: non-narcotic analgesic activity of 1-aryl-3-azabicyclo[3.1.0] hexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3-azabicyclo[3.1.0]hex-1-yl]phenyl-benzenesulfonamides as selective dopamine D3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3-azabicyclo[3.1.0]hex-1-yl]phenyl-benzenesulfonamides as selective dopamine D3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
